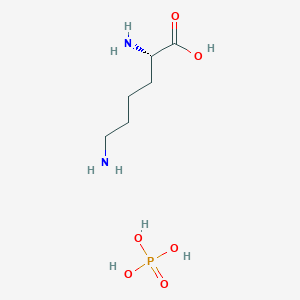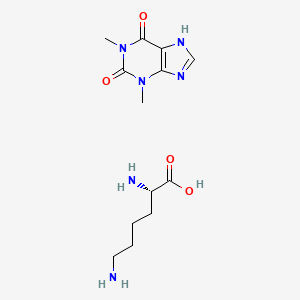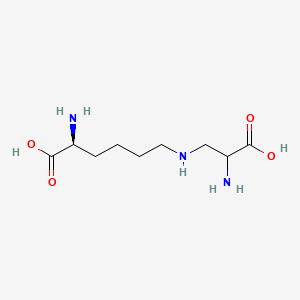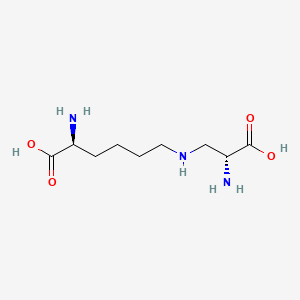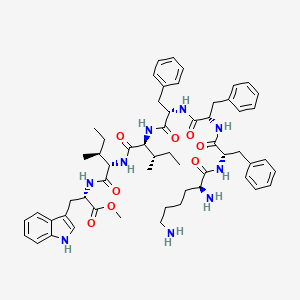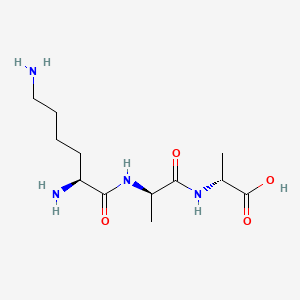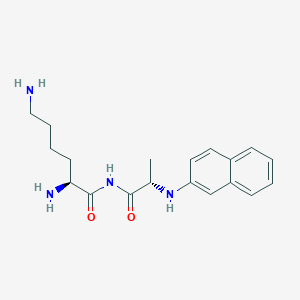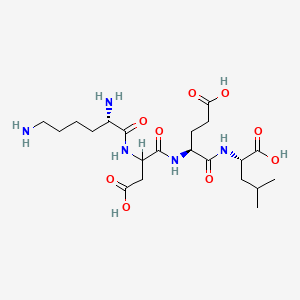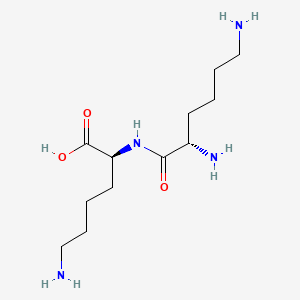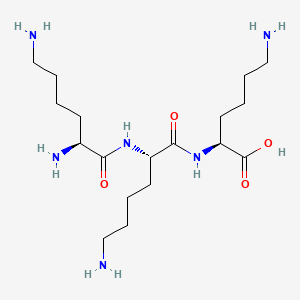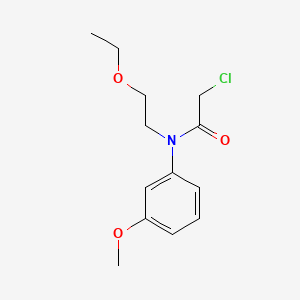
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . This compound is often utilized in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide involves several steps, typically starting with the preparation of the core structure followed by the introduction of the chloro and ethoxyethyl groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
- m-ACETANISIDIDE, 2-CHLORO-N-(2-METHOXYETHYL)-
- m-ACETANISIDIDE, 2-CHLORO-N-(2-PROPOXYETHYL)-
These compounds share similar core structures but differ in the length and type of the alkoxy group attached. The uniqueness of this compound lies in its specific ethoxyethyl group, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
100346-60-9 |
|---|---|
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-8-7-15(13(16)10-14)11-5-4-6-12(9-11)17-2/h4-6,9H,3,7-8,10H2,1-2H3 |
Clave InChI |
ZOSBQDXQRXFWFZ-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC(=CC=C1)OC)C(=O)CCl |
SMILES canónico |
CCOCCN(C1=CC(=CC=C1)OC)C(=O)CCl |
Apariencia |
Solid powder |
Key on ui other cas no. |
100346-60-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Acetanisidide, 2-chloro-N-(2-ethoxyethyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


